molecular formula C12H20N2OS B5708985 N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide

N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide

Cat. No.: B5708985
M. Wt: 240.37 g/mol
InChI Key: RAOGBDYPSNRIPC-UHFFFAOYSA-N
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Description

N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide: is a compound that features a pyrrolidine ring attached to a cyclohexane carboxamide group through a carbothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide typically involves the reaction of pyrrolidine with cyclohexanecarboxylic acid chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or pyridine.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbothioyl derivatives.

Scientific Research Applications

Chemistry: N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-(pyrrolidine-1-carbothioyl)benzamide
  • N-(pyrrolidine-1-carbothioyl)cyclopentanecarboxamide
  • N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxylate

Comparison: N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide is unique due to its cyclohexane ring, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity. The presence of the cyclohexane ring can also affect the compound’s solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(pyrrolidine-1-carbothioyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c15-11(10-6-2-1-3-7-10)13-12(16)14-8-4-5-9-14/h10H,1-9H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOGBDYPSNRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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